5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a chemical compound with the CAS Number: 1414959-04-8. It has a molecular weight of 221.13 and its IUPAC name is 5,6,7,8-tetrahydroisoquinolin-8-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H . This indicates that the compound has a tetrahydroisoquinoline core with an amine group at the 8-position, and it is present as a dihydrochloride salt.
Physical and Chemical Properties Analysis
This compound is a white solid . Its molecular formula is C9H14Cl2N2 .
Scientific Research Applications
Synthesis and Spectroscopic Studies
- Synthesis of Hydrogenated Thiazoloisoquinolines : A study by Rozwadowska and Sulima (2001) discussed the preparation of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines from 3,4-dihydroisoquinoline derivatives. This research offers insights into the chemical synthesis and spectral characteristics of isoquinoline derivatives, showcasing their potential for further chemical applications (Rozwadowska & Sulima, 2001).
Catalytic Applications
- Chiral Pt(II)/Pd(II) Pincer Complexes : Yoon et al. (2006) synthesized a chiral C2-symmetric NCN ligand based on tetrahydroisoquinoline derivatives and explored its use in catalytic asymmetric aldol and silylcyanation reactions. This study illustrates the potential of tetrahydroisoquinoline derivatives in asymmetric catalysis (Yoon et al., 2006).
Antimicrobial and Docking Studies
- Antimicrobial and Docking Study of New Chalcones Incorporating Isoquinoline Moiety : Mukhtar et al. (2022) conducted antimicrobial studies on chalcones incorporating isoquinoline moiety, demonstrating the potential antimicrobial properties of these compounds. This study also included docking studies to understand the interaction between these compounds and microbial proteins (Mukhtar et al., 2022).
X-ray Crystallography
- X-ray Crystallography of Isoindoloisoquinoline Derivatives : A study by Castro-Castillo et al. (2012) provided NMR spectral assignments and X-ray crystallography data for tetrahydro-isoindolo[1,2-a]isoquinoline and its derivatives, highlighting the structural characterization of these compounds and their potential for further scientific research (Castro-Castillo et al., 2012).
Anti-fungal and Contraceptive Activities
- Synthesis of Novel Tetrahydroisoquinolines : Li Rong-mei (2006) explored the synthesis of novel tetrahydroisoquinolines with both anti-fungal and contraceptive activities, providing a foundation for the development of multifunctional drugs (Li Rong-mei, 2006).
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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